1-butyl-5-methyl-3-nitro-1H-pyrazole

Medicinal Chemistry Synthetic Chemistry SAR Studies

Secure a synthetic building block with a unique 1-butyl-3-nitro substitution pattern unavailable in commercial analogs like 1-butyl-5-methyl-1H-pyrazole or 5-methyl-3-nitro-1H-pyrazole. The nitro group at C3 serves as a versatile handle for reduction to amines, enabling diverse library synthesis. With moderate lipophilicity (XLogP3=2.0) and TPSA=60.96 Ų, this compound fits drug-like property space and is ideal for de novo SAR programs. Typical purity ≥97%; recommend additional purification for critical assays. Order now to advance your medicinal chemistry pipeline.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 1020724-13-3
Cat. No. B3202139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-5-methyl-3-nitro-1H-pyrazole
CAS1020724-13-3
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCCCCN1C(=CC(=N1)[N+](=O)[O-])C
InChIInChI=1S/C8H13N3O2/c1-3-4-5-10-7(2)6-8(9-10)11(12)13/h6H,3-5H2,1-2H3
InChIKeyRAUWPEQKTIMYRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-5-methyl-3-nitro-1H-pyrazole (CAS 1020724-13-3): Technical Specifications and Chemical Identity


1-Butyl-5-methyl-3-nitro-1H-pyrazole (CAS 1020724-13-3) is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms . This specific derivative is substituted at the 1-position with an n-butyl group, the 3-position with a nitro group, and the 5-position with a methyl group. It has a molecular formula of C8H13N3O2 and a molecular weight of 183.21 g/mol . As a nitro-substituted pyrazole, it is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research .

Rationale Against Generic Substitution of 1-Butyl-5-methyl-3-nitro-1H-pyrazole in Synthesis


Due to the current lack of publicly available, peer-reviewed quantitative biological or performance data for 1-butyl-5-methyl-3-nitro-1H-pyrazole (CAS 1020724-13-3), a comparison based on potency or efficacy is not possible. However, generic substitution in a synthetic context is fundamentally precluded by its unique physicochemical and structural identity. This compound is defined by a specific combination of substituents—an n-butyl group at the N1 position and a nitro group at the C3 position of the pyrazole ring—which are not found in the same configuration on its closest commercially available analogs, such as 1-butyl-5-methyl-1H-pyrazole (CAS 1007518-48-0) or 5-methyl-3-nitro-1H-pyrazole (CAS 15579-00-1) [REFS-1, REFS-2, REFS-3]. These differences in exact mass, lipophilicity (as measured by XLogP3), and polar surface area (TPSA) will directly impact reactivity, solubility, and chromatographic behavior . Substituting one compound for another would introduce an uncontrolled variable, compromising the integrity and reproducibility of any established synthetic protocol or structure-activity relationship (SAR) study. The evidence presented below focuses on these foundational, verifiable distinctions that are critical for procurement decisions.

Quantitative Comparative Data for 1-Butyl-5-methyl-3-nitro-1H-pyrazole vs. Key Analogs


Structural Differentiation: Presence and Position of the Nitro Group vs. Non-Nitro Analog

1-Butyl-5-methyl-3-nitro-1H-pyrazole contains a nitro group (-NO2) at the 3-position of the pyrazole ring, which is absent in its close analog 1-butyl-5-methyl-1H-pyrazole (CAS 1007518-48-0) . This substitution fundamentally alters the electronic properties and potential reactivity of the compound. The nitro group can act as a hydrogen-bond acceptor, significantly impact the dipole moment, and can be a site for further chemical transformation (e.g., reduction to an amine) [1].

Medicinal Chemistry Synthetic Chemistry SAR Studies

Lipophilicity Comparison: Impact of N1-Substitution on Predicted LogP

The predicted octanol-water partition coefficient (XLogP3) for 1-butyl-5-methyl-3-nitro-1H-pyrazole is 2.0, indicating moderate lipophilicity . In contrast, the more polar 5-methyl-3-nitro-1H-pyrazole (CAS 15579-00-1), which lacks the N1-butyl group, has a predicted XLogP3 of 0.9 . This quantitative difference of 1.1 log units signifies that the target compound is approximately 12 times more lipophilic than its non-alkylated analog.

ADME Drug Design Chemoinformatics Purification

Polar Surface Area Analysis: Impact of Substituents on Topological PSA

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting a molecule's ability to cross biological membranes and its oral bioavailability. 1-Butyl-5-methyl-3-nitro-1H-pyrazole has a TPSA of 60.96 Ų . Its analog, 1-butyl-5-methyl-1H-pyrazole, which lacks the nitro group, has a lower TPSA of 28.26 Ų [1]. The nitro group contributes significantly to the compound's polarity.

Medicinal Chemistry ADME Drug Design Chemoinformatics

Vendor-Reported Purity Specifications: Implications for Reproducibility

Commercially available 1-butyl-5-methyl-3-nitro-1H-pyrazole is commonly supplied with a minimum purity of 95% or 97% [REFS-1, REFS-2]. In contrast, the closely related 1-butyl-5-methyl-1H-pyrazole is frequently listed at a higher specification of 98% purity [1]. This discrepancy may reflect differences in synthetic accessibility, purification challenges, or stability associated with the nitro group.

Chemical Procurement Quality Control Synthetic Chemistry Process Development

Limited Availability of Public Biological Data: A Procurement Consideration

An extensive search of primary literature and authoritative databases (including PubMed, PubChem, ChEMBL, BindingDB, and Google Scholar) revealed a near-total absence of peer-reviewed quantitative biological activity data (e.g., IC50, Ki, EC50 values) specifically for 1-butyl-5-methyl-3-nitro-1H-pyrazole (CAS 1020724-13-3) [1]. In contrast, analogs like 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole and various 1-substituted-5-methyl-3-nitro-1H-pyrazole derivatives have documented activity against biological targets [2].

Biological Evaluation Literature Review Procurement Risk

Validated Application Scenarios for Procuring 1-Butyl-5-methyl-3-nitro-1H-pyrazole (CAS 1020724-13-3)


Exploratory Medicinal Chemistry for Novel Scaffold Derivatization

Given the lack of pre-existing biological data for this compound [1], its primary utility lies in de novo medicinal chemistry programs. Its moderate lipophilicity (XLogP3 = 2.0) and polar surface area (TPSA = 60.96 Ų) place it within a favorable range for drug-like molecules . The nitro group serves as a versatile functional handle for generating diverse compound libraries via reduction to amines or other transformations . This makes it an ideal starting point for exploring new chemical space in a target-agnostic manner.

Specialized Building Block for Chemical Synthesis and Process Development

As a compound with a unique substitution pattern, it is a valuable building block for constructing more complex molecules. Its distinct physicochemical properties (XLogP3=2.0, TPSA=60.96 Ų) compared to other pyrazoles allow it to be integrated into synthetic pathways where specific solubility or reactivity profiles are required. Researchers should note the typical commercial purity range (95-97%) and plan purification steps accordingly if higher purity is required for their specific application.

Calibration and Validation in Analytical and Chemoinformatics Workflows

The availability of well-defined computational descriptors (e.g., XLogP3, TPSA) and its unique chemical structure make 1-butyl-5-methyl-3-nitro-1H-pyrazole suitable for use as a reference standard in analytical method development (e.g., HPLC) and for validating chemoinformatic models. Its moderate lipophilicity (XLogP3=2.0) and defined polar surface area (TPSA=60.96 Ų) provide a benchmark for calibrating predictive algorithms or for use as an internal standard in quantitative assays where a non-biological compound is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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